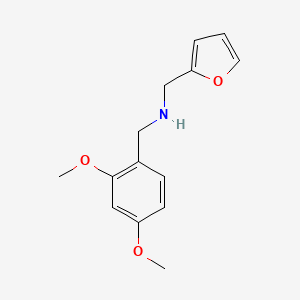
4-氟苯乙酰硫氰酸酯
描述
4-Fluorophenacyl thiocyanate is a chemical compound with the molecular formula C9H6FNOS . It is commonly used as a starting compound for the synthesis of photoactivatable molecules.
Synthesis Analysis
The synthesis of 4-Fluorophenacyl thiocyanate involves the reaction of Potassium thiocyanate and 2-Bromo-4’-fluoroacetophenone . Thiocyanate synthesis can also be achieved by C-S coupling or substitution .Molecular Structure Analysis
The molecular structure of 4-Fluorophenacyl thiocyanate consists of 9 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .Chemical Reactions Analysis
Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules .Physical And Chemical Properties Analysis
4-Fluorophenacyl thiocyanate is a white crystalline powder. It has a molecular weight of 195.2100 g/mol .科学研究应用
4-Fluorophenacyl Thiocyanate: A Comprehensive Analysis of Scientific Research Applications
Synthesis of Fluorescent Dyes: 4-Fluorophenacyl thiocyanate (4-FPTC) is commonly used as a reagent in the synthesis of fluorescent dyes. These dyes have a wide range of applications, including biological imaging and the development of sensors that can detect specific molecules or ions.
Labeling of Proteins: In biochemistry, 4-FPTC is utilized for labeling proteins. This process is crucial for studying protein interactions, structures, and functions, which can lead to significant discoveries in understanding biological processes and diseases.
Antibacterial and Antiparasitic Applications: Thiocyanate derivatives, including 4-FPTC, exhibit antibacterial and antiparasitic activities. These properties make them valuable in the development of new treatments for infections caused by bacteria or parasites .
Anticancer Activities: Research has shown that thiocyanate derivatives can also have anticancer effects. The introduction of SCN groups into parent molecules to construct SCN-containing small organic molecules is a promising area in cancer research .
Wastewater Treatment: Thiocyanates are involved in the treatment of industrial wastewater containing thiocyanate. The degradation process of thiocyanate by microbes is an area of active research, providing theoretical guidance for practical application in environmental remediation .
Synthetic Drugs and Bioactive Molecules: The presence of thiocyanates in natural products and synthetic drugs highlights their importance in pharmacology. The creation of sulfur-containing compounds through thiocyanation reactions is a key area in drug development .
Green Chemistry and Sustainable Practices: Advancements in photochemical and electrochemically induced thiocyanation strategies are contributing to the evolution of green and sustainable chemistry practices. These methods are important for creating various bonds essential in organic synthesis .
作用机制
安全和危害
未来方向
Thiocyanate is a common pollutant in various industries, and its treatment in industrial wastewater is an urgent problem to be solved . Future research should aim to improve the biochemical understanding of thiocyanate metabolism and scale up thiocyanate degradation technologies from the laboratory to a full-scale .
属性
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNOS/c10-8-3-1-7(2-4-8)9(12)5-13-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMSZJFCYAQUDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400756 | |
| Record name | 2-(4-Fluorophenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorophenacyl thiocyanate | |
CAS RN |
43045-16-5 | |
| Record name | 2-(4-Fluorophenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B1307527.png)


![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide](/img/structure/B1307535.png)
![3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1307536.png)
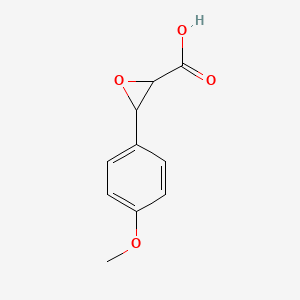
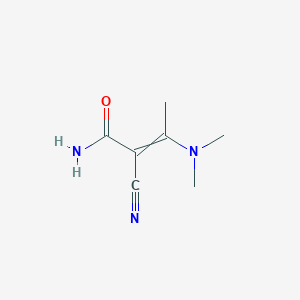
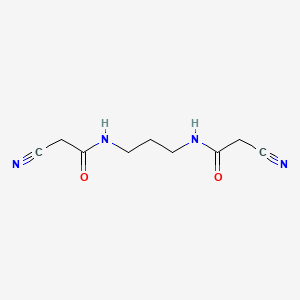
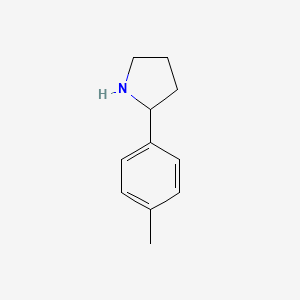
![(E)-3-(4-chloroanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1307554.png)

![1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1307557.png)
![4-[3-Hydroxy-4-(methoxycarbonyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B1307559.png)
